
4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Overview
Description
4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylthio group, a tert-butyl group, and a morpholinyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached via a nucleophilic substitution reaction using morpholine and an appropriate electrophile.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylthio)-N-(tert-butyl)-6-(4-piperidinyl)-1,3,5-triazin-2-amine
- 4-(benzylthio)-N-(tert-butyl)-6-(4-pyrrolidinyl)-1,3,5-triazin-2-amine
Uniqueness
4-(benzylthio)-N-(tert-butyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain different substituents, such as piperidinyl or pyrrolidinyl groups.
Properties
IUPAC Name |
4-benzylsulfanyl-N-tert-butyl-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-18(2,3)22-15-19-16(23-9-11-24-12-10-23)21-17(20-15)25-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPBIBCKQFNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SCC2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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